3-(Phenylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO4S2/c19-18(20,21)15-8-6-14(7-9-15)13-27(23,24)22-11-10-17(12-22)28(25,26)16-4-2-1-3-5-16/h1-9,17H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUKZROQFBNXDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyrrolidine derivative reacts with phenylsulfonyl chloride and 4-(trifluoromethyl)benzylsulfonyl chloride under basic conditions. The reaction is often carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Phenylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl groups, yielding simpler pyrrolidine derivatives.
Substitution: The phenylsulfonyl and trifluoromethylbenzylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce simpler pyrrolidine compounds.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with sulfonamide groups, such as 3-(Phenylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine, exhibit significant anticancer properties. For instance, studies have shown that similar sulfonamide derivatives can inhibit various cancer cell lines by interfering with cellular signaling pathways, particularly those involved in proliferation and survival .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory activity. A study demonstrated that related compounds effectively reduced inflammation markers in vitro and in vivo, suggesting potential therapeutic applications in treating inflammatory diseases .
Bromodomain Inhibition
Recent findings suggest that the compound may act as a bromodomain inhibitor, which is crucial for regulating gene expression related to cancer progression. The structure of this compound allows it to interact with specific bromodomains, inhibiting their function and potentially leading to reduced tumor growth .
Enzyme Inhibition
The sulfonamide group is known for its ability to inhibit certain enzymes, such as carbonic anhydrases and sulfatases. This inhibition can be leveraged in biochemical assays to study enzyme kinetics and mechanisms of action .
Drug Design
The unique structural features of this compound make it an attractive scaffold for designing new drugs targeting various receptors, including serotonin receptors (5-HT receptors). Its ability to modulate receptor activity can be explored further in the context of neuropharmacology .
Case Studies
Mechanism of Action
The mechanism of action of 3-(Phenylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.
Comparison with Similar Compounds
Key Differences:
- Ring Size: Pyrrolidine (5-membered) vs. piperidine (6-membered).
- Substituents : The target compound lacks urea/benzamide groups but includes dual sulfonyl moieties, which may reduce hydrogen-bonding capacity compared to 14d but enhance electron-withdrawing effects .
Analogs with Trifluoromethylbenzylsulfonyl Groups
Giripladib (CAS 865200-20-0), reported in Pharmaceutic Forum 2006, contains a [2-(trifluoromethyl)benzyl]sulfonyl group attached to an indole core. It is used for pain and arthritis management .
Key Differences:
- Core Structure : Giripladib’s indole scaffold is aromatic and planar, contrasting with the saturated pyrrolidine core of the target compound. This difference could influence solubility and membrane permeability.
- Complexity : Giripladib’s molecular weight (745.25) is significantly higher due to additional substituents (e.g., diphenylmethyl, chlorinated indole), whereas the target compound’s simpler structure may improve bioavailability.
Biological Activity
3-(Phenylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, synthesizing findings from various studies and presenting relevant data on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure
The compound features a pyrrolidine core substituted with a phenylsulfonyl group and a trifluoromethylbenzylsulfonyl moiety. This unique structure may contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antiproliferative Effects : Studies have shown that sulfonamide derivatives can inhibit cell proliferation in various cancer cell lines.
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes involved in disease pathways, particularly those related to cancer and inflammation.
- Antimicrobial Properties : Some related sulfonamide compounds have demonstrated antimicrobial effects, suggesting potential applications in treating infections.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, thus affecting cellular functions.
- Receptor Interaction : The compound could interact with specific receptors, modulating signaling pathways that lead to antiproliferative effects.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiproliferative | Inhibition of cancer cell growth | |
| Enzyme Inhibition | Reduced activity of target enzymes | |
| Antimicrobial | Effective against certain pathogens |
Table 2: Case Studies on Related Compounds
Case Studies
- Antiproliferative Activity : A study demonstrated that derivatives similar to the target compound inhibited the growth of various cancer cell lines at micromolar concentrations. The IC50 values ranged from 10 μM to 50 μM, indicating significant potency against tumor cells .
- Enzyme Inhibition : Research focused on the inhibition of specific enzymes involved in tumor progression showed that compounds with similar structures effectively reduced enzymatic activity by up to 80% at optimal concentrations .
- Antimicrobial Efficacy : In vitro tests indicated that related sulfonamide compounds exhibited antimicrobial properties against Gram-positive and Gram-negative bacteria, supporting their potential use in treating infections .
Q & A
Q. What are the key synthetic strategies for synthesizing 3-(Phenylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine?
The compound can be synthesized via a multi-step route involving:
- Acid-catalyzed [3+2] cycloaddition : A vinyl sulfone intermediate reacts with a benzyl-protected amine to form the pyrrolidine core .
- Chiral separation : Supercritical fluid chromatography (SFC) resolves enantiomers to isolate the desired R-enantiomer .
- Global deprotection and functionalization : Sequential deprotection (e.g., HCl-mediated cleavage) and coupling reactions (e.g., BOP-mediated esterification) introduce substituents .
Q. How is the structural integrity of the compound confirmed?
- Single-crystal X-ray diffraction : Provides unambiguous confirmation of stereochemistry and bond connectivity (e.g., CCDC 1896035 in ) .
- Spectroscopic techniques : ¹H/¹³C NMR and IR validate functional groups and intermediate structures during synthesis .
Q. What in vitro assays are used to evaluate initial biological activity?
- RORγt inverse agonism assays : Measure inhibition of RORγt transcriptional activity in reporter cell lines .
- Selectivity panels : Assess off-target effects against nuclear receptors (e.g., PXR, LXRα/β) using competitive binding or co-activator recruitment assays .
Advanced Research Questions
Q. How can researchers optimize selectivity against off-target nuclear receptors like PXR and LXR?
- Structural modifications : Introducing a perfluoroisopropyl group enhances RORγt selectivity by reducing hydrophobic interactions with PXR/LXRα/β .
- Computational modeling : Docking studies guide residue-specific interactions (e.g., steric clashes with Leu287 in PXR) .
Q. What experimental models validate in vivo efficacy for autoimmune indications?
- IL23-induced acanthosis mouse model : Measures dose-dependent reduction in epidermal thickening, mimicking psoriasis pathology .
- IL2/IL23 pharmacodynamic (PD) model : Tracks cytokine suppression (e.g., IL-17) in serum or tissue .
Q. How are intermediates purified during synthesis, and what challenges arise?
- Catalytic hydrogenation : Pd(OH)₂/C selectively reduces olefins while cleaving benzyl ethers in one pot .
- Challenges : Hygroscopic reagents (e.g., DAST for fluorination) require anhydrous conditions; chiral intermediates may require SFC for high-purity isolation .
Q. What role do trifluoromethyl groups play in pharmacokinetic (PK) optimization?
- Metabolic stability : The CF₃ group reduces oxidative metabolism, improving half-life in murine studies .
- Lipophilicity : Balances membrane permeability and solubility, critical for oral bioavailability .
Q. How can data contradictions in receptor selectivity be resolved?
- Counter-screening : Validate results across orthogonal assays (e.g., TR-FRET vs. SPR) to rule out assay artifacts .
- Structural analogs : Compare selectivity profiles of derivatives (e.g., cyclopentylsulfone vs. pyrrolidinylsulfone) to identify critical substituents .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
